molecular formula C14H14O2 B14216591 5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one CAS No. 543692-39-3

5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one

Cat. No.: B14216591
CAS No.: 543692-39-3
M. Wt: 214.26 g/mol
InChI Key: IMAZJTXFPBOOJH-UHFFFAOYSA-N
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Description

5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-3-buten-2-one with ethyl acetoacetate in the presence of a base, followed by cyclization and dehydration to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the cyclopentene ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring or the cyclopentene ring.

Scientific Research Applications

5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of fine chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone: A compound with a similar ring structure but different functional groups.

    5-Hydroxy-2(5H)-furanone: Another related compound with hydroxyl and furanone functionalities.

Uniqueness

5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and ring structure. This uniqueness makes it valuable for specific applications in organic synthesis and research.

Properties

CAS No.

543692-39-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

5-ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C14H14O2/c1-3-11-12(9(2)13(15)14(11)16)10-7-5-4-6-8-10/h3-8,12,15H,1-2H3

InChI Key

IMAZJTXFPBOOJH-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(C(=C(C1=O)O)C)C2=CC=CC=C2

Origin of Product

United States

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